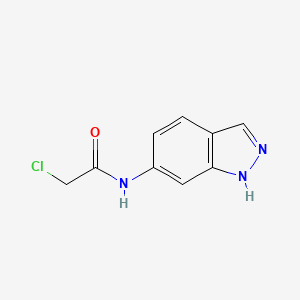

2-chloro-N-(1H-indazol-6-yl)acetamide

Description

Significance of Indazole and Acetamide (B32628) Scaffolds in Chemical Biology and Drug Discovery Research

The indazole ring system and the acetamide functional group are both considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. nih.govresearchgate.net

Indazole Scaffold: Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in drug development. austinpublishinggroup.comnih.gov Its unique structure allows it to exist in different tautomeric forms, which contributes to its ability to interact with a wide array of biological targets. austinpublishinggroup.comresearchgate.net Synthetic compounds containing the indazole nucleus exhibit a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV properties. nih.govnih.gov This versatility has led to the development of numerous indazole-based drugs. researchgate.net For instance, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Benzydamine is utilized for its anti-inflammatory effects. nih.govpnrjournal.com The indazole core is often a key component in inhibitors of enzymes like nitric oxide synthase and various kinases, which are crucial targets in treating a range of diseases. austinpublishinggroup.comnih.gov

Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold

| Drug Name | Therapeutic Class | Primary Mechanism of Action |

|---|---|---|

| Pazopanib | Antineoplastic | Tyrosine Kinase Inhibitor nih.gov |

| Niraparib | Antineoplastic | PARP Inhibitor nih.gov |

| Benzydamine | Anti-inflammatory | Prostaglandin Synthesis Inhibitor pnrjournal.com |

Acetamide Scaffold: The acetamide moiety (CH3CONH-) is also of great importance in medicinal chemistry due to its therapeutic potential. nih.govarchivepp.com It is a structural feature in many clinically prescribed drugs used to treat infections, pain, and inflammation. nih.govnih.gov The acetamide group can form hydrogen bonds, which influences a molecule's solubility and its ability to bind to biological targets like enzymes and proteins. archivepp.compatsnap.com The chloroacetamide derivative, in particular, is a highly reactive functional group. The presence of the chlorine atom makes the adjacent carbon susceptible to nucleophilic attack, allowing these molecules to act as intermediates in organic synthesis or to form covalent bonds with biological targets, a mechanism used in designing certain types of enzyme inhibitors. researchgate.netijpsr.info

Overview of Related Heterocyclic Compounds and Their Academic Research Landscape

The study of heterocyclic compounds is a central pillar of drug discovery. researchgate.netaustinpublishinggroup.com Indazole belongs to a larger family of nitrogen-containing heterocycles that are fundamental to many bioactive natural products and synthetic drugs. nih.gov

The academic research landscape is rich with investigations into heterocycles structurally related to indazole, such as:

Indole (B1671886): An isomer of indazole, the indole scaffold is a central motif in numerous natural and synthetic pharmacophores. pnrjournal.com

Benzimidazole: Like indazole, it is a bicyclic compound containing a benzene ring fused to a five-membered ring with two nitrogen atoms. It is known for its diverse biological activities.

Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, which forms part of the indazole structure itself. Pyrazole derivatives are known COX-II inhibitors with anti-inflammatory properties. archivepp.com

Research into these and other heterocyclic systems focuses on developing new synthetic methods and exploring their potential as therapeutic agents for a wide range of conditions, including cancer, infectious diseases, and neurological disorders. benthamdirect.comnih.gov The goal is often to create libraries of diverse derivatives to screen for biological activity, leading to the identification of new drug candidates. pnrjournal.com

Rationale for Comprehensive Academic Investigation of 2-chloro-N-(1H-indazol-6-yl)acetamide and its Derivatives

The comprehensive academic investigation of this compound is predicated on its identity as a key synthetic intermediate. researchgate.netijpsr.info The structure combines the pharmacologically significant indazole ring with a reactive chloroacetamide group, making it an ideal starting point for creating a diverse range of more complex molecules. evitachem.comnih.gov

The primary rationale for its investigation includes:

Scaffold for Kinase Inhibitors: The indazole core is a well-established scaffold for designing kinase inhibitors, a major class of anticancer drugs. nih.gov The 6-aminoindazole portion of the molecule is a common starting point, and the chloroacetamide group can be displaced by various nucleophiles to build out the rest of the inhibitor structure, targeting the ATP-binding site of specific kinases.

Development of Covalent Inhibitors: The chloroacetamide functional group is a reactive "warhead." It can form a permanent covalent bond with nucleophilic amino acid residues (like cysteine) in the active site of an enzyme. This irreversible inhibition can lead to highly potent and durable therapeutic effects. Research on derivatives of this compound allows for the exploration of new covalent inhibitors for various enzyme targets.

Exploration of Structure-Activity Relationships (SAR): By synthesizing a series of derivatives from this parent compound, researchers can systematically study how different chemical modifications affect biological activity. nih.gov For example, replacing the chlorine atom with different chemical groups allows scientists to probe the binding pocket of a target enzyme and optimize the compound's potency and selectivity. researchgate.net One study, for instance, described synthesizing a series of 1H-indazole amide derivatives to evaluate their activity against extracellular signal-regulated kinases (ERK1/2), finding that specific modifications led to potent enzymatic and cellular activity. nih.gov

In essence, this compound is not typically an end-product drug itself but rather a high-value chemical building block. Its academic and industrial importance lies in its potential to be readily converted into a multitude of novel derivatives for screening and development as new therapeutic agents. evitachem.comijpsr.info

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetamide |

| Benzydamine |

| Granisetron |

| Indole |

| Niraparib |

| Pazopanib |

| Pyrazole |

| Benzimidazole |

| 2-chloro-N-(3-hydroxyphenyl)acetamide |

| 2-chloro-N-(4-hydroxyphenyl)acetamide |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(1H-indazol-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-4-9(14)12-7-2-1-6-5-11-13-8(6)3-7/h1-3,5H,4H2,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGCDFOQJCYRRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CCl)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro N 1h Indazol 6 Yl Acetamide

Retrosynthetic Analysis and Strategic Precursor Identification for the Indazole-Acetamide Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com Applying this strategy to 2-chloro-N-(1H-indazol-6-yl)acetamide, the most logical disconnection is the amide bond (C-N bond). This disconnection points to two primary precursors: 6-aminoindazole and a chloroacetylating agent.

The formation of an amide bond is a fundamental transformation in organic chemistry, and this retrosynthetic step simplifies the complex target molecule into a readily accessible amine and an acyl chloride derivative. amazonaws.com The indazole ring system is a key structural motif in many pharmaceutical compounds, making 6-aminoindazole a crucial and strategic precursor. nih.govnih.gov The chloroacetyl group, with its reactive chlorine atom, provides a handle for further functionalization. researchgate.net

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound is primarily achieved through the acylation of 6-aminoindazole. This transformation can be accomplished using various methods, with the use of chloroacetyl chloride being a common and efficient approach.

Synthesis via Derivatization of 6-Aminoindazole

The core of the synthesis lies in the derivatization of the 6-amino group of the indazole ring. 6-Aminoindazole serves as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetylating agent. The indazole moiety itself can be synthesized through various methods, often involving the cyclization of appropriately substituted phenylhydrazines or other related precursors. nih.gov The availability of substituted 6-aminoindazoles allows for the generation of a library of analogs based on the this compound scaffold. nih.gov

Utilization of Chloroacetyl Chloride in N-Acylation Reactions

Chloroacetyl chloride is a highly reactive acylating agent frequently employed for the synthesis of α-chloroacetamides. researchgate.netijpsr.info The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of chloroacetyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride. sphinxsai.com Due to the high reactivity of chloroacetyl chloride, the reaction is often carried out at low temperatures to control the reaction rate and minimize side reactions. neliti.com The presence of a base is typically required to neutralize the HCl byproduct and drive the reaction to completion. sphinxsai.com

Formation of the Acetamide (B32628) Linkage

The formation of the acetamide linkage between the 6-aminoindazole and the chloroacetyl moiety is a standard amidation reaction. sphinxsai.com The reaction conditions can be varied to optimize the yield and purity of the product. Solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and ethyl acetate (B1210297) are commonly used. neliti.comresearchgate.netrsc.org The choice of base can also influence the reaction outcome, with organic bases like triethylamine (B128534) (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases like potassium carbonate being frequently utilized. sphinxsai.comresearchgate.net

Optimization of Reaction Conditions, Selectivity, and Yields in Synthetic Pathways

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Several factors can be fine-tuned, including the choice of solvent, base, temperature, and reaction time. For instance, in the synthesis of related N-aryl amides, the use of DBU in THF at room temperature has been shown to provide excellent yields in a relatively short time. sphinxsai.com In other cases, cooling the reaction mixture to 0°C or below before the addition of chloroacetyl chloride is employed to manage the exothermic nature of the reaction. neliti.com

The table below summarizes various conditions used for the synthesis of N-substituted chloroacetamides, which can be extrapolated for the synthesis of the title compound.

| Amine Substrate | Acylating Agent | Solvent | Base | Temperature | Yield (%) | Reference |

| Aniline | Chloroacetyl chloride | THF | DBU | Room Temp | 95 | sphinxsai.com |

| 2-Aminobenzothiazole | Chloroacetyl chloride | THF | DBU | Room Temp | 92 | sphinxsai.com |

| m-Aminophenol | Chloroacetyl chloride | THF | K2CO3 | Room Temp | 70 | neliti.com |

| p-Aminophenol | Chloroacetyl chloride | Acetic Acid/Sodium Acetate | - | -2°C to Room Temp | 72 | neliti.com |

| Various anilines | Chloroacetyl chloride | DCM | Triethylamine | Not specified | Not specified | rsc.org |

Derivatization Strategies and Analog Synthesis from the Core Scaffold

The this compound scaffold is an excellent starting point for the synthesis of a wide range of analogs due to the presence of the reactive α-chloro group. researchgate.net The chlorine atom can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols, through nucleophilic substitution reactions. researchgate.net This allows for the introduction of diverse functional groups and the construction of more complex molecules.

For example, reaction with secondary amines can lead to the formation of N-substituted glycinamides. The indazole ring itself can also be a site for further modification, for instance, through N-alkylation or N-arylation at the N1 or N2 positions of the indazole ring, although this may require protective group strategies to avoid reaction at the amide nitrogen. researchgate.net The synthesis of various indazole-containing derivatives with potential biological activities highlights the importance of such derivatization strategies. nih.gov

Introduction of Varied Substituents on the Indazole Ring System

The indazole ring is a key pharmacophore, and its substitution is a primary strategy for modulating molecular properties. The parent 1H-indazole system of this compound offers multiple sites for functionalization, primarily at the N-1 and N-2 positions of the pyrazole (B372694) ring and various carbon atoms of the fused benzene (B151609) ring. beilstein-journals.orgbeilstein-journals.org

Regioselective N-alkylation is a significant challenge due to the existence of two tautomeric forms, 1H-indazole and 2H-indazole, which often leads to a mixture of N-1 and N-2 substituted products. beilstein-journals.orgnih.gov The outcome of N-alkylation is highly dependent on reaction conditions, such as the base and solvent employed, as well as the electronic and steric nature of both the substituents already on the indazole ring and the incoming alkylating agent. beilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has shown a preference for N-1 alkylation for certain C-3 substituted indazoles. beilstein-journals.org Conversely, specific substituents, like electron-withdrawing groups at the C-7 position, can direct alkylation to the N-2 position. beilstein-journals.org

Direct substitution on the carbon atoms of the indazole ring can be achieved through electrophilic substitution reactions such as halogenation and nitration. chemicalbook.com For example, chlorination of 1H-indazole can yield various chloro-substituted derivatives, providing handles for further modifications. chemicalbook.com

Table 1: Selected Methods for Indazole Ring Substitution This table is representative of general indazole substitution strategies and can be adapted for the this compound scaffold.

| Position | Reaction Type | Reagents & Conditions | Resulting Substituent | Reference |

|---|---|---|---|---|

| N-1/N-2 | N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | Alkyl group | beilstein-journals.orgbeilstein-journals.org |

| N-1 | N-Acylation | Acyl chloride, Base | Acyl group | beilstein-journals.org |

| C-3 | Halogenation | Sodium hypochlorite | -Cl | chemicalbook.com |

| C-7 | C-H Arylation | Aryl halide, Pd(OAc)₂, Ligand | Aryl group | researchgate.net |

Modifications of the Acetamide Side Chain and Amine Substituents

The this compound molecule possesses a highly reactive chloroacetamide side chain. The chlorine atom is an excellent leaving group, making the α-carbon susceptible to nucleophilic substitution. researchgate.net This reactivity allows for the straightforward introduction of a wide variety of functional groups by reacting the parent compound with different nucleophiles.

Common nucleophiles include those based on oxygen, nitrogen, and sulfur. researchgate.net For example, reaction with amines, thiols, or alcohols can lead to the formation of new C-N, C-S, or C-O bonds, respectively. These modifications can dramatically alter the molecule's physical and chemical properties. Studies on analogous N-aryl 2-chloroacetamides have demonstrated their reaction with reagents like thiourea (B124793) or thiosemicarbazide, leading to the formation of heterocyclic systems attached to the acetamide nitrogen. researchgate.netresearchgate.net

Table 2: Representative Nucleophilic Substitution Reactions on the Acetamide Side Chain This table illustrates potential modifications based on the known reactivity of 2-chloroacetamides.

| Nucleophile | Reagents & Conditions | Resulting Side Chain Structure | Reference |

|---|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | Base, Solvent (e.g., DMF, Ethanol) | -NH-CO-CH₂-NR¹R² | researchgate.net |

| Thiol (R-SH) | Base (e.g., NaH) | -NH-CO-CH₂-SR | researchgate.net |

| Thiosemicarbazide | Ethanol, Reflux | -NH-CO-CH₂-NH-CS-NH-NH₂ | researchgate.net |

| Sodium Azide (B81097) (NaN₃) | Solvent (e.g., Acetone, DMF) | -NH-CO-CH₂-N₃ | researchgate.net |

Application of Advanced Coupling Reactions (e.g., Heck reactions, Suzuki-Miyaura coupling)

Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent. For the this compound scaffold, these reactions are invaluable for introducing aryl, vinyl, or alkynyl groups onto the indazole ring, typically after first installing a halide (e.g., iodine or bromine) at a specific position. researchgate.net

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for C-C bond formation. mdpi.comresearchgate.net It has been successfully applied to functionalize 3-haloindazoles with a variety of aryl and heteroaryl boronic acids. nih.gov These reactions are known for their high functional group tolerance and generally good yields. nih.govnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency. mdpi.comnih.gov

The Heck reaction provides a method for the substitution of vinylic protons with aryl or vinyl halides, enabling the introduction of unsaturated moieties. The Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, is another key tool for installing alkynyl substituents, which can serve as handles for further transformations like click chemistry. researchgate.net

Table 3: Advanced Coupling Reactions for Indazole Functionalization This table summarizes coupling reactions applicable to halo-indazole derivatives, which could be prepared from the parent indazole.

| Reaction Name | Indazole Substrate | Coupling Partner | Catalyst System (Typical) | Group Introduced | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Iodo-1H-indazole | Arylboronic acid | Pd(OAc)₂, PdCl₂(dppf), K₃PO₄ | Aryl | mdpi.comresearchgate.netnih.gov |

| Heck Reaction | 4-Iodo-1H-indazole | Alkene (e.g., methyl acrylate) | Pd(OAc)₂, PPh₃ | Vinyl | researchgate.net |

| Sonogashira Coupling | 4-Iodo-1H-indazole | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl | researchgate.net |

Click Chemistry Approaches for Novel Triazole-Indazole Conjugates

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts. nih.govresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net This methodology is a powerful strategy for molecular assembly and bioconjugation. nih.govnih.gov

For the this compound scaffold, click chemistry offers an elegant route to create novel hybrid molecules by covalently linking the indazole unit to a triazole ring. nih.gov This is typically achieved by first introducing either an azide or a terminal alkyne functionality into the molecule.

One straightforward approach involves the nucleophilic substitution of the chlorine atom in the acetamide side chain with sodium azide to yield an azido-acetamide derivative. This azide-functionalized indazole can then be "clicked" with a variety of terminal alkynes in the presence of a copper(I) catalyst to form a diverse library of triazole-indazole conjugates. Alternatively, an alkyne handle could be installed on the indazole ring itself via a Sonogashira coupling, which could then be reacted with various organic azides. The triazole ring acts as a stable and rigid linker, connecting the indazole core to another chemical entity. nih.gov

Table 4: Proposed Synthesis of Triazole-Indazole Conjugates via Click Chemistry

| Functionalized Indazole Intermediate | Coupling Partner | Reaction | Resulting Conjugate Structure | Reference |

|---|---|---|---|---|

| 2-azido-N-(1H-indazol-6-yl)acetamide | Terminal Alkyne (R-C≡CH) | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Indazole-acetamide-triazole-R | nih.govresearchgate.netbohrium.com |

| N-(4-ethynyl-1H-indazol-6-yl)acetamide | Organic Azide (R-N₃) | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Acetamide-indazole-triazole-R | researchgate.netnih.govresearchgate.net |

Spectroscopic and Structural Characterization of 2 Chloro N 1h Indazol 6 Yl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and identify the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-chloro-N-(1H-indazol-6-yl)acetamide is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. Based on data from analogous indazole and chloroacetamide derivatives, the expected chemical shifts (δ) are as follows:

Indazole Ring Protons: The protons on the bicyclic indazole ring system would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific coupling patterns (singlets, doublets, triplets) and their coupling constants (J values) would reveal their relative positions. For instance, the proton at position 3 of the indazole ring often appears as a singlet around 8.1 ppm. The protons at positions 4, 5, and 7 would show characteristic splitting patterns based on their neighboring protons.

Amide Proton (NH): A broad singlet corresponding to the amide proton is expected, likely in the downfield region of 9.0 to 11.0 ppm. Its chemical shift can be sensitive to solvent and concentration.

Indazole NH Proton: The proton on the nitrogen at position 1 of the indazole ring is also anticipated to be a broad singlet, typically appearing significantly downfield, often above 12.0 ppm.

Chloromethyl Protons (CH₂Cl): The two protons of the chloromethyl group are expected to produce a sharp singlet at approximately 4.2-4.5 ppm, shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom and carbonyl group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indazole NH | > 12.0 | Broad Singlet |

| Amide NH | 9.0 - 11.0 | Broad Singlet |

| Indazole H3 | ~ 8.1 | Singlet |

| Indazole Aromatic Protons | 7.0 - 8.5 | Multiplets |

| CH₂Cl | 4.2 - 4.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in its structure.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and would appear at the downfield end of the spectrum, typically in the range of 164-168 ppm. guidechem.com

Indazole Ring Carbons: The six carbons of the indazole ring would resonate in the 110-140 ppm region. The specific shifts are influenced by the nitrogen atoms and the substituent.

Chloromethyl Carbon (CH₂Cl): The carbon of the chloromethyl group is expected to appear around 43-45 ppm. guidechem.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 164 - 168 |

| Indazole Aromatic Carbons | 110 - 140 |

| Chloromethyl (CH₂Cl) | 43 - 45 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern. The molecular formula for this compound is C₉H₈ClN₃O, giving it a molecular weight of approximately 209.63 g/mol . sinfoochem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 209 and 211 with an approximate 3:1 intensity ratio, which is characteristic of compounds containing one chlorine atom. Common fragmentation pathways for N-acylindazoles and chloroacetamides include:

Alpha-cleavage: Loss of the chloromethyl radical (•CH₂Cl) to give a fragment corresponding to the indazolyl-6-isocynate cation.

McLafferty Rearrangement: While not the most prominent pathway for this specific structure, related amide compounds can undergo this rearrangement.

Loss of CO: Fragmentation of the amide bond can lead to the loss of a carbon monoxide molecule.

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments with very high accuracy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for its key functional groups.

N-H Stretching: Two distinct N-H stretching vibrations are expected. The indazole N-H stretch typically appears as a broad band in the 3100-3300 cm⁻¹ region. The amide N-H stretch is also found in this region, often around 3200-3400 cm⁻¹. guidechem.com

C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretch, known as the Amide I band, is expected between 1640 and 1680 cm⁻¹. guidechem.com

N-H Bending: The Amide II band, which arises from N-H bending and C-N stretching, would appear around 1550-1600 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond will show a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic C-H bonds (above 3000 cm⁻¹) and the C=C bonds of the indazole ring (1450-1600 cm⁻¹) would also be present.

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique can determine the precise three-dimensional coordinates of every atom in the molecule, as well as bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

While the crystal structure of this compound itself is not publicly available, the structure of a closely related derivative, N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide, has been reported. rsc.orgchemicalbook.com This analogue provides valuable insights into the likely solid-state conformation and packing. It is expected that the acetamide (B32628) group would be nearly planar. The crystal packing would likely be dominated by hydrogen bonding interactions, particularly involving the amide N-H group as a hydrogen bond donor and the carbonyl oxygen as an acceptor, forming chains or sheets. mdpi.com The indazole N-H would also participate in hydrogen bonding, further stabilizing the crystal structure.

Chromatographic Purity Assessment and Isolation Techniques (e.g., Thin Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.

Thin Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. A suitable solvent system (eluent) would be developed to achieve good separation between the product, starting materials, and any byproducts. The spots can be visualized under UV light or by using a staining agent.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of the compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. An analytical HPLC chromatogram of a pure sample would show a single major peak at a characteristic retention time. This method is also crucial for identifying and quantifying any impurities. For example, studies on related compounds have used liquid chromatography with tandem mass spectrometry (LC-MS/MS) to identify process-related impurities. researchgate.net Column chromatography, using silica (B1680970) gel as the stationary phase, is the standard method for the preparative scale purification of such compounds in a research setting.

Structure Activity Relationship Sar Studies of 2 Chloro N 1h Indazol 6 Yl Acetamide Derivatives

Elucidation of Key Pharmacophoric Elements within the Indazole-Acetamide Scaffold

The indazole-acetamide scaffold is built upon two fundamental pharmacophoric elements: the 1H-indazole ring and the N-substituted acetamide (B32628) moiety. The 1H-indazole ring is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved drugs. nih.govresearchgate.netresearchgate.net Its bicyclic structure, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, provides a rigid framework that can engage in various interactions with biological targets. nih.govaustinpublishinggroup.com The 1H-tautomer is the most predominant and thermodynamically stable form. nih.govaustinpublishinggroup.com The indazole nucleus itself is considered a key pharmacophore, with studies demonstrating its effective interaction with hydrophobic pockets and key residues in enzyme active sites. nih.gov

The acetamide linker is not merely a spacer but plays a crucial role in orienting the terminal substituent and participating in essential hydrogen bonding interactions. archivepp.com The nitrogen atom and the carbonyl group of the acetamide moiety are key hydrogen bond acceptors and donors, which can anchor the ligand within the binding site of a protein. archivepp.com For instance, in studies on COX-II inhibitors, the nitrogen atom of the acetamide moiety was observed to form hydrogen bonds with amino acid residues like Trp387 and Ser353. archivepp.com The mercapto acetamide group, a variation of this linker, is also a common feature in many cytotoxic agents, indicating its importance for biological activity. mdpi.com

Impact of Substituent Variations on Biological Activity Profiles (In Vitro and In Silico)

Substitutions on the Indazole Moiety and Their Influence on Biological Interactions

Modifications to the indazole ring are a primary strategy for modulating the biological activity of these derivatives. SAR studies have consistently shown that the position and nature of substituents on the indazole core are critical for potency and selectivity. nih.gov

Substitutions at the C3, C4, C5, and C6 positions have been extensively investigated. nih.govmdpi.com For instance, in a series of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold were found to play a crucial role in inhibitory activity. nih.gov In another study focused on antitumor agents, the introduction of substituted aromatic groups at the C-5 position was explored to engage with additional kinase targets and enhance biological activity. mdpi.com Similarly, for inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3), a methoxy (B1213986) group at the 5-position of the indazole ring was found to be important for high potency compared to a methyl group. nih.gov

The C3 position is another key site for modification. Attaching a suitably substituted carbohydrazide (B1668358) moiety at the C3 position led to potent IDO1 inhibitory activities. nih.gov The introduction of piperazine (B1678402) acetamide or mercapto acetamide at the C-3 position has also been a successful strategy in designing new antitumor compounds. mdpi.com

| Position on Indazole Ring | Type of Substituent | Effect on Biological Activity | Target/Assay |

| C3 | Substituted Carbohydrazide | Crucial for strong IDO1 inhibitory activity. nih.gov | IDO1 Enzyme |

| C3 | Piperazine Acetamide | Introduction of this active group was a key design element. mdpi.com | Antitumor |

| C4 & C6 | Various Substituents | Played a crucial role in IDO1 inhibition. nih.gov | IDO1 Enzyme |

| C5 | Substituted Aromatic Groups | Increased possibilities for interacting with kinase targets. mdpi.com | Antitumor (Kinases) |

| C5 | Methoxy Group | Higher potency compared to a methyl group. nih.gov | GSK-3 Inhibition |

| C6 | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | Maintained while investigating other substitutions. nih.gov | Anticancer (4T1 cells) |

Modifications on the Acetamide Linker and Terminal Aryl/Alkyl Groups

The acetamide linker and the groups attached to it offer another avenue for SAR exploration. The nature of the substituent on the acetamide nitrogen (the terminal group) significantly influences the compound's properties and biological activity.

In the context of pyrazolopyrimidine-based TSPO ligands, a related scaffold, extensive SAR studies on the N,N-disubstitutions of the terminal acetamide revealed that diverse chemical moieties could be introduced without sacrificing affinity. nih.gov This highlights the flexibility of this position for introducing groups that can fine-tune properties like lipophilicity and protein binding. nih.gov

For indazole derivatives, transforming a vinyl linker to an ethyl linker in one series resulted in a reduction in anticancer potency, suggesting the rigidity of the linker is important for activity. nih.gov In another example involving selective estrogen receptor degraders (SERDs), replacing an ethyl group with a cyclobutyl group on the terminal part of the molecule led to enhanced potency. nih.gov

| Modification Area | Specific Change | Effect on Biological Activity | Compound Series |

| Linker | Vinyl to Ethyl | Reduction in potency. nih.gov | Indazole-based anticancer agents |

| Terminal Group | Ethyl to Cyclobutyl | Enhanced potency. nih.gov | Indazole-based SERDs |

| Terminal Group | Addition of CF3 to Aryl Ring | Improved degradation efficacy. nih.gov | Indazole-based SERDs |

| Terminal Acetamide | N,N-disubstitution | Allowed introduction of diverse moieties without losing affinity. nih.gov | Pyrazolopyrimidine TSPO ligands |

Identification of Structure-Activity Trends for Enhanced Potency and Selectivity

A clear trend observed across multiple studies is that increasing the steric bulk or modulating the electronics of substituents can lead to significant gains in potency and selectivity. For instance, in a series of FGFR1 inhibitors, progressively larger alkoxy groups (methoxy to ethoxy to isopropoxy) at the 3-position of a phenyl ring attached to the indazole led to increased activity. nih.gov The addition of a fluorine atom to this phenyl ring also markedly improved potency. nih.gov

Selectivity can also be tuned. In the development of GSK-3 inhibitors, replacing a difluorophenyl moiety with more polar pyridinyl and alkoxy-substituted pyridinyl groups resulted in compounds with significantly improved selectivity against the hERG channel, a common anti-target in drug discovery. nih.gov This demonstrates a strategy where increasing polarity can enhance the selectivity profile.

Another trend is the importance of specific substitution patterns for activity. For example, in a series of anticancer agents, an amino substituent at the C2 position of a pyrimidine (B1678525) ring attached to the indazole scaffold significantly decreased activity against most cell lines, suggesting a distinct mechanism of action. nih.gov

Comparative Analysis with Related Scaffolds for SAR Insights

Comparing the indazole-acetamide scaffold with other privileged structures provides valuable SAR insights. The pyrazolopyrimidine scaffold, for example, has also been successfully used with an N-acetamide substitution to develop potent ligands for the translocator protein (TSPO). nih.gov The SAR studies on these compounds, particularly concerning the N,N-disubstitution of the acetamide, offer lessons that could be applied to indazole-based series. nih.gov

Thiophene-indazole is another related scaffold that has been explored for achieving selectivity among different kinase isoforms, such as JNK3 and p38α. researchgate.net Structural studies of how these compounds bind differently to highly similar ATP binding pockets provide a mechanistic understanding of selectivity that is broadly applicable. researchgate.net

Furthermore, scaffolds like imidazole (B134444) and thiazole (B1198619) are also common bioisosteres for the pyrazole ring found in indazole. scialert.net The vast body of research on imidazole and thiazole derivatives as bioactive agents can inform the design of novel indazole analogues by considering similar substitution patterns and electronic properties. archivepp.comscialert.net For example, the way substituents on an imidazole ring modulate its electronic nature and hydrogen bonding capacity can provide clues for analogous modifications on the indazole core. archivepp.com

Investigation of Biological Activities and Molecular Interactions in Vitro & in Silico

Anti-proliferative and Cytotoxic Activity in Cancer Cell Lines (In Vitro)

The evaluation of 2-chloro-N-(1H-indazol-6-yl)acetamide and its derivatives has revealed notable anti-proliferative and cytotoxic effects across a variety of human cancer cell lines.

Evaluation across Diverse Human Cancer Cell Panels

Derivatives of the parent compound have demonstrated significant growth inhibitory activity against several cancer cell lines. For instance, certain indazole derivatives have shown potent effects against breast cancer cell lines like 4T1 and MCF-7, as well as other cancer cell lines including HCT116 (colon), DLD-1 (colon), HepG2 (liver), and MDA-MB-231 (breast). nih.govnih.govnih.govnih.gov One study highlighted a derivative, compound 2f, which exhibited IC50 values ranging from 0.23 to 1.15 μM across various cancer cell lines. nih.gov Another series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, developed from the core structure, also showed significant anti-proliferative efficacy against the MCF-7 breast cancer cell line. nih.gov Similarly, novel phenoxyacetamide derivatives have been reported to have selective anti-proliferative action against HepG2 hepatocellular cancer cells. nih.gov

Interactive Table: Anti-proliferative Activity of Indazole and Acetamide (B32628) Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | IC50 Values (if reported) |

|---|---|---|---|

| Indazole Derivative (2f) | Multiple, including 4T1 | Potent growth inhibitory activity | 0.23–1.15 μM nih.gov |

| N-(1H-indazol-6-yl)benzenesulfonamide Derivatives | MCF-7 (breast cancer) | Significant anti-proliferative efficacy | K22: 1.3 μM nih.gov |

| Phenoxyacetamide Derivatives | HepG2 (hepatocellular cancer) | Selective anti-proliferative action | Compound I: 6.9 ± 0.7 μM nih.gov |

| Imidazo[2,1-b]thiazole Derivatives | MDA-MB-231 (breast cancer) | Potent inhibitor | Compound 5l: 1.4 μM nih.gov |

Cellular Pathway Modulation Studies (e.g., cell cycle progression, apoptosis induction)

Investigations into the mechanisms underlying the anti-cancer activity of acetamide and indazole derivatives have pointed towards the modulation of critical cellular pathways, including the cell cycle and apoptosis.

One study on an indazole derivative, 2f, demonstrated that it dose-dependently promoted apoptosis in 4T1 breast cancer cells. nih.gov This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, novel thiazole-based acetamide derivatives have been shown to induce apoptosis by activating caspases 3 and 9, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, some acetamide derivatives have been found to arrest the cell cycle at specific phases. For example, a novel 2-amino benzamide (B126) derivative was reported to cause cell cycle arrest at the G1/S phase in HepG2 cells. nih.gov Other studies on different acetamide derivatives have shown cell cycle arrest at the G2/M phase. mdpi.com The induction of apoptosis is a key strategy in cancer therapy, and various acetamide derivatives have been shown to trigger this process through the caspase pathway. nih.gov

Molecular Target Identification and Validation (In Vitro and In Silico)

The therapeutic effects of this compound and its analogs are rooted in their interaction with specific molecular targets crucial for cancer cell survival and proliferation, as well as in pathways relevant to other diseases like malaria.

Kinase Inhibition Profiling (e.g., TRK Kinases (TRKA, B, C), VEGFR-2, PI3K enzyme)

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. nih.gov Derivatives of this compound have been investigated for their ability to inhibit various kinases involved in cancer progression.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in tumor angiogenesis. researchgate.net Several novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. One such compound, W13, exhibited a VEGFR-2 inhibition IC50 of 1.6 nM. researchgate.net Blockade of the VEGF/VEGFR signaling pathway is a clinically validated strategy in cancer treatment. nih.govmdpi.com

PI3K Enzyme: The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. Novel pyrazin-2(1H)-one derivatives incorporating a pyrazolyl-acetamide moiety have been designed as dual PI3K and HDAC inhibitors. researchgate.net

Other Kinases: The indazole core is present in several FDA-approved kinase inhibitors. nih.gov Research has explored indazole derivatives as inhibitors of various other kinases, including Polo-like kinase 4 (PLK4) and Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.gov For instance, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly effective PLK4 inhibitors, with one compound, K22, showing a PLK4 IC50 of 0.1 nM. nih.gov

Inhibition of Specific Ion Channels or Transporters (e.g., PfATP4 for antimalarial activity)

Beyond cancer, derivatives of N-acetamide have shown promise as antimalarial agents by targeting a crucial ion transporter in the malaria parasite, Plasmodium falciparum.

PfATP4: N-acetamide indoles have been identified as a novel class of antimalarials that target the P. falciparum ATPase PfATP4. nih.gov This P-type ATPase is located on the parasite's plasma membrane and is essential for maintaining sodium ion homeostasis. acs.org Resistance selection studies have confirmed that mutations in PfATP4 lead to reduced potency of these N-acetamide indole (B1671886) analogs, validating it as the molecular target. nih.gov The inhibition of PfATP4's Na+-dependent ATPase activity is a key mechanism of action for these compounds. nih.govnih.gov

Inhibition of Chaperone Proteins (e.g., BAG3, HSP70)

Chaperone proteins play a critical role in maintaining protein quality control and are often exploited by cancer cells for survival and proliferation.

BAG3 and HSP70: The co-chaperone Bcl2-associated athanogene-3 (BAG3) regulates the function of Heat Shock Protein 70 (HSP70). The BAG3-HSP70 complex is a target in cancer therapy. While not directly involving this compound, the development of small molecule inhibitors that disrupt the BAG3-HSP70 interaction, such as JG-98, highlights the therapeutic potential of targeting this complex in cancer. nih.gov Inhibition of HSP70 has been shown to inhibit the growth of many tumor cells and increase their sensitivity to treatments like radiotherapy. nih.gov

Other Enzyme Inhibition Assays (e.g., COX-2, bacterial enzymes)

While direct enzyme inhibition data for this compound is not available in the reviewed literature, studies on related acetamide and indazole derivatives suggest potential interactions with various enzymes.

Derivatives of 2-chloro-N,N-diphenylacetamide have been investigated for their inhibitory effects on cyclooxygenase (COX) enzymes. Molecular docking studies on these related compounds aimed to evaluate their potential to inhibit COX-1 and COX-2, which are key enzymes in the inflammatory pathway. orientjchem.org Similarly, other research has focused on designing various acetamide derivatives as selective COX-II inhibitors to achieve anti-inflammatory effects. evitachem.com

In the context of bacterial enzymes, various chloroacetamide derivatives have been explored as potential antimicrobial agents. For instance, research on 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives suggests that their mechanism of action could involve the inhibition of essential bacterial enzymes like glucosamine-6-phosphate (GlcN6P) synthase, which is a target for developing new antimicrobial agents. ddtjournal.netresearchgate.net Other studies on different acetamide derivatives have explored their potential to inhibit bacterial kinases and DNA gyrases. nih.gov A study on the related compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide proposed that it may act on penicillin-binding proteins, leading to cell lysis. nih.gov

Mechanistic Studies at the Cellular and Molecular Level

Exploration of Ligand-Target Binding Modes through Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a molecule binds to a target protein. Although no specific docking studies for this compound were found, research on analogous compounds provides insight into potential binding interactions.

For example, molecular docking of novel indazole derivatives has been performed against the Discoidin Domain Receptor 1 (DDR1), a type of receptor tyrosine kinase, to predict binding energies and interactions. nih.gov In other studies, various 2-chloro-acetamide derivatives have been docked into the active sites of bacterial enzymes to elucidate their potential antibacterial mechanisms. Docking studies of 2-mercaptobenzothiazole (B37678) acetamide derivatives against bacterial kinases and DNA gyrases revealed that some compounds could fit into the same hydrophobic pockets as the known antibiotic levofloxacin. nih.gov Furthermore, derivatives of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide were docked with glucosamine-6-phosphate synthase to explore their antimicrobial potential. ddtjournal.netresearchgate.net

The table below summarizes docking results for some related acetamide derivatives against various protein targets, as reported in the literature.

| Compound Class | Protein Target | Reported Binding Energy/Score | Reference |

| Indazole Derivatives | DDR1 (PDB: 6FEW) | -7.2 to -9.0 kcal/mol | nih.gov |

| 2-Mercaptobenzothiazole Acetamide Derivatives | Bacterial Kinase | -7.94 kcal/mol (for compound 2i) | nih.gov |

| 2-Mercaptobenzothiazole Acetamide Derivatives | DNA Gyrase | -8.01 kcal/mol (for compound 2i) | nih.gov |

Analysis of Key Residue Interactions and Binding Pocket Dynamics

The analysis of docking simulations for related compounds reveals key amino acid interactions. For novel indazole derivatives docked into the DDR1 kinase, interactions were observed with residues such as Glu626, Met629, Ala640, and Asp671 in the hinge region, which are crucial for binding. nih.gov

In the case of antibacterial targets, docking of 2-mercaptobenzothiazole acetamide derivatives showed that active compounds formed hydrogen bonds and hydrophobic interactions within the active sites of bacterial kinases and DNA gyrases, mimicking the interactions of standard antibiotics. nih.gov

Investigations into Molecular Consequences of Target Engagement (e.g., autophosphorylation suppression)

There is no specific information in the searched literature regarding the molecular consequences, such as the suppression of autophosphorylation, following the binding of this compound to a target. While studies on related indazole derivatives have identified receptor tyrosine kinases like DDR1 as potential targets, the subsequent molecular effects of this binding were not detailed. nih.gov

Antimicrobial Efficacy Against Microbial Strains (In Vitro)

Antibacterial Activity Assessment Against Gram-Positive and Gram-Negative Bacteria

While specific antibacterial test results for this compound are not available, the broader classes of chloroacetamide and indazole derivatives have demonstrated notable antimicrobial activity. nih.govijpsr.info The presence of a chloro-acetamide group is often associated with enhanced biological activity, including antibacterial effects. nih.govresearchgate.net

Studies on various N-substituted chloroacetamide derivatives have reported activity against both Gram-positive and Gram-negative bacteria. ijpsr.info For example, N-chloro aryl acetamide derivatives were generally found to be more active against Gram-positive bacteria, such as Staphylococcus aureus. researchgate.net Research on other acetamide derivatives has shown significant activity against a range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and S. aureus. nih.gov

A study on the related compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated its bactericidal activity against the Gram-negative bacterium Klebsiella pneumoniae. scielo.br The data indicated that the compound was able to kill the bacterial cells, not just inhibit their growth. scielo.br The table below presents findings for related chloroacetamide compounds against various bacterial strains.

| Compound/Derivative Class | Bacterial Strain | Activity Type | Measurement (MIC or Zone of Inhibition) | Reference |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Bactericidal | MIC: 512 µg/mL | scielo.br |

| N-chloro aryl acetamide derivative A2 | Staphylococcus aureus (Gram-positive) | Antibacterial | MIC: 20 µg/mL; Zone: 22 mm | researchgate.net |

| 2-Mercaptobenzothiazole Acetamide (Compound 2b) | Bacillus subtilis (Gram-positive) | Antibacterial | MIC: <25 µ g/100 µL | nih.gov |

| 2-Mercaptobenzothiazole Acetamide (Compound 2i) | Escherichia coli (Gram-negative) | Antibacterial | MIC: 25 µ g/100 µL | nih.gov |

Antifungal Activity Assessment

While direct studies on this compound are limited, research on structurally similar compounds, such as 2-chloro-N-phenylacetamide, provides significant insights into its potential antifungal capabilities. These related compounds have demonstrated notable activity against various fungal pathogens.

In vitro studies on 2-chloro-N-phenylacetamide have shown inhibitory and fungicidal effects against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. scielo.brnih.govscielo.br The minimum inhibitory concentration (MIC) for these strains typically ranged from 128 to 256 µg/mL, while the minimum fungicidal concentration (MFC) was observed between 512 and 1,024 µg/mL. scielo.brnih.govscielo.br This compound also proved effective against Aspergillus flavus, with MIC values ranging from 16 to 256 μg/mL and MFC values from 32 to 512 μg/mL. scielo.br Furthermore, against clinical isolates of Candida tropicalis and Candida parapsilosis, 2-chloro-N-phenylacetamide showed MIC values between 16 and 256 μg/ml. nih.govresearchgate.net

The presence of a chloro-acetamide group is considered crucial for this biological activity. nih.gov Studies have shown that the addition of a chlorine atom to the N-(2-hydroxyphenyl) acetamide structure was essential for it to inhibit 96.6% of C. albicans strains. nih.gov Beyond inhibiting planktonic cell growth, 2-chloro-N-phenylacetamide has also been shown to be effective against fungal biofilms, inhibiting their formation by up to 92% and disrupting pre-formed biofilms by up to 87%. scielo.brnih.gov

| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans (fluconazole-resistant) | 128 - 256 | 512 - 1,024 | scielo.brnih.gov |

| Candida parapsilosis (fluconazole-resistant) | 128 - 256 | 512 - 1,024 | scielo.brnih.gov |

| Aspergillus flavus | 16 - 256 | 32 - 512 | scielo.br |

| Candida tropicalis | 16 - 256 | Not Specified | nih.govresearchgate.net |

Proposed Antimicrobial Mechanisms of Action

The precise mechanism of action for this compound is not fully elucidated, but studies on its analogues propose several possibilities.

One proposed mechanism involves enzyme inhibition. In silico studies suggest that 2-chloro-N-phenylacetamide may act by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway of microorganisms. nih.govresearchgate.netdntb.gov.ua Another potential target is the penicillin-binding protein (PBP), an enzyme responsible for maintaining the integrity of the bacterial cell wall. Inhibition of PBP can lead to cell lysis. nih.gov Molecular docking studies on other acetamide derivatives have also pointed to tRNA (Guanine37-N1)-methyltransferase (TrmD) as a possible target. nuph.edu.ua

Other research points towards membrane disruption. One study suggested that the mechanism of action for 2-chloro-N-phenylacetamide involves binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.br However, conflicting reports exist, with other studies on the same compound indicating that it does not damage the fungal cell wall or bind to ergosterol. scielo.brnih.govscielo.br Some indazole derivatives have been shown to inhibit lactoperoxidase, a crucial antimicrobial enzyme in the immune system, suggesting another potential, though indirect, mechanism affecting host-pathogen interactions. nih.gov

Antimalarial Activity (In Vitro)

The emergence of drug-resistant strains of Plasmodium parasites necessitates the discovery of new antimalarial agents. nih.govmalariaworld.orgcdc.govmmv.org The N-acetamide indole scaffold, closely related to this compound, has been identified as a promising chemotype in the search for new antimalarials. nih.gov

Parasite Growth Inhibition Assays

In vitro assays are crucial for determining the efficacy of new compounds against the malaria parasite. For N-aryl acetamide derivatives, parasite growth inhibition is typically assessed against the asexual stages of Plasmodium falciparum, the species responsible for the most severe form of malaria. malariaworld.orgnih.govnih.gov

Screening of compound libraries has identified N-acetamide indoles as a hit class that inhibits the development of P. falciparum asexual ring-stage parasites. nih.govmalariaworld.org Through structural optimization, analogues with potent activity have been developed. nih.gov For instance, the N-aryl acetamide derivative WEHI-326 demonstrated potent antimalarial activity and was also found to inhibit gametocyte and gamete development, which is critical for blocking the transmission of the parasite to mosquitoes. malariaworld.org The evaluation of plant extracts in similar assays, measuring 50% inhibitory concentration (IC50) values, provides a benchmark for the potency of novel compounds. nih.gov

Target Engagement Studies and Resistance Mechanism Analysis

Identifying the molecular targets of antimalarial compounds is key to understanding their mechanism of action and predicting potential resistance pathways. For the N-acetamide indole class, whole-genome sequencing of resistant parasites has revealed mutations in the P. falciparum ATPase4 (PfATP4) gene. nih.gov PfATP4 is a sodium-ion pump essential for maintaining low intracellular sodium levels in the parasite, and its disruption is a validated antimalarial strategy.

Further studies on N-aryl acetamides have identified mutations in rhomboid protease 8 (ROM8) and a putative cation channel (CSC1) in resistant parasites, suggesting these are additional potential targets. malariaworld.org The development of resistance is a significant challenge in malaria chemotherapy. nih.govnih.gov For many established drugs like chloroquine, resistance arises from the parasite's ability to reduce drug accumulation. nih.gov For antifolate drugs, resistance is often due to mutations in the target enzyme that reduce binding affinity. nih.gov Understanding these mechanisms is crucial for developing new combination therapies that can overcome or delay the onset of resistance. mmv.org

Anticonvulsant Activity (In Silico/In Vitro for related indazole derivatives)

Research into indazole and its derivatives has revealed potential anticonvulsant properties. While direct in vitro data for this compound is not available, studies on the parent indazole ring and other derivatives provide a strong rationale for investigating its potential in this area.

In vivo studies in mice have shown that indazole itself can inhibit convulsions induced by pentylenetetrazole (PTZ), maximal electroshock (MES), and strychnine. nih.gov The anticonvulsant profile of indazole was found to resemble that of gabapentin. nih.gov Other indazole derivatives, such as those incorporating a 1,3,4-thiadiazole (B1197879) moiety, have also been synthesized and shown to possess anticonvulsant activity. dntb.gov.ua

In silico molecular docking studies have been employed to predict the anticonvulsant potential of various heterocyclic compounds, including derivatives of thiazole (B1198619) and quinazolinone. biointerfaceresearch.commdpi.com These studies often target the gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that is a key target for many existing anticonvulsant drugs. mdpi.comwu.ac.thnih.govmdpi.com For example, docking studies of 1,3,4-oxadiazole (B1194373) derivatives with the human GABA-A receptor have shown a correlation between high docking scores and in vivo anticonvulsant activity. wu.ac.th Similarly, in silico analysis of schisandrin (B1198587) B suggested its anticonvulsant action may be due to interactions with the benzodiazepine (B76468) site of the GABA-A receptor. mdpi.com Given these findings, it is plausible that this compound could also interact with this or related neurological targets.

| Activity | Compound Class Studied | Key Findings | Proposed Mechanism/Target | Reference |

|---|---|---|---|---|

| Antifungal | 2-chloro-N-phenylacetamide | Activity against Candida, Aspergillus; Antibiofilm effects | DHFR inhibition; Ergosterol binding | scielo.brscielo.brnih.gov |

| Antimalarial | N-acetamide indoles / N-aryl acetamides | Inhibition of P. falciparum asexual and transmission stages | PfATP4, ROM8, CSC1 inhibition | nih.govmalariaworld.org |

| Anticonvulsant | Indazole and its derivatives | Inhibition of MES and PTZ induced seizures (in vivo) | GABA-A Receptor Modulation | nih.govdntb.gov.uawu.ac.th |

Computational Chemistry and Cheminformatics Analyses

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and reactivity of molecules. researchgate.netchemscene.com DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), are employed to optimize the molecular geometry of 2-chloro-N-(1H-indazol-6-yl)acetamide, ensuring it represents a true energy minimum on the potential energy surface. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For a related compound, FMO analysis revealed an energy gap of 3.08 eV, indicating significant chemical reactivity and potential for biological activity. researchgate.net By analyzing the distribution of the HOMO and LUMO across the this compound structure, specific sites for electrophilic and nucleophilic attack can be identified, guiding the understanding of its reaction mechanisms. rsc.org

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability (nucleophilicity). The indazole ring is a likely contributor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability (electrophilicity). The chloroacetamide group is a likely contributor. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO. | A smaller gap suggests higher reactivity and potential biological activity. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity. researchgate.net The MEP map displays regions of varying electrostatic potential, typically color-coded: red indicates electron-rich areas (negative potential, susceptible to electrophilic attack), while blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential. rsc.org

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the indazole ring, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. Conversely, positive potential (blue) would be expected around the amide proton (N-H) and the hydrogen on the indazole nitrogen, indicating their role as hydrogen bond donors. rsc.org The area around the chlorine atom would also be of interest, as it contributes to the electrophilic nature of the adjacent carbon.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides detailed insight into intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to molecular stability. rsc.org This method examines the interactions between filled (donor) and empty (acceptor) orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their strength. rsc.org

In the context of this compound, NBO analysis could reveal key stabilizing interactions. For example, delocalization of lone pair (LP) electrons from the nitrogen and oxygen atoms to adjacent anti-bonding orbitals (π* or σ) would be expected. rsc.org Specifically, interactions like LP(N) → π(C=O) or LP(O) → σ*(N-C) would stabilize the molecule. These intramolecular charge transfers are crucial for understanding the molecule's electronic structure and conformation. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional structures.

When a potential protein target is known, MD simulations are invaluable for studying ligand-protein binding dynamics. mdpi.com After docking the compound into the protein's active site, an MD simulation can assess the stability of the resulting complex. researchgate.netmdpi.com By analyzing metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time, researchers can determine if the ligand remains stably bound or if it dissociates, providing crucial information about the strength and nature of the interaction. mdpi.com

Ligand-Based and Structure-Based Rational Design Approaches

Rational drug design aims to develop new therapeutic agents based on a known biological target or existing active molecules. These approaches are broadly categorized as structure-based or ligand-based.

Structure-Based Design: This approach relies on the known three-dimensional structure of the target protein. researchgate.net Using the protein's binding site geometry, new molecules can be designed or existing ones modified to achieve a better fit and stronger binding affinity. For this compound, if its protein target were identified, its binding mode could be analyzed to guide the synthesis of derivatives with improved potency.

Ligand-Based Design: When the structure of the target is unknown, this method uses a set of known active molecules (ligands) to build a pharmacophore model. mdpi.com This model represents the essential steric and electronic features required for biological activity. This pharmacophore can then be used to screen virtual libraries for new, structurally diverse compounds that possess the desired features, potentially leading to the discovery of novel derivatives of this compound with similar or enhanced activity.

In Silico Prediction of Theoretical Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADMET) properties must be evaluated. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic profile, helping to identify potential liabilities and reduce late-stage failures in drug development. bohrium.comresearchgate.net Various computational models and online tools are available to predict these properties. nih.govresearchgate.net

A theoretical ADMET profile for this compound can be generated to estimate its drug-likeness. researchgate.net

Predicted ADMET Properties for this compound

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | ~209.63 g/mol chemicalbook.comsinfoochem.com | Complies with Lipinski's rule (<500), indicating good potential for oral absorption. |

| LogP | 1.5 - 2.5 (Estimated) | Represents lipophilicity. A value in this range suggests a balance between solubility and permeability. |

| Topological Polar Surface Area (TPSA) | 50 - 70 Ų (Estimated) | Predicts transport properties. A value <140 Ų is generally associated with good oral bioavailability. |

| Human Oral Absorption | High (Predicted) | Indicates the percentage of the drug that is likely to be absorbed from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeation | Low to Medium (Predicted) | Predicts whether the compound can cross into the central nervous system. |

| CYP450 Inhibition | Potential Inhibitor (e.g., of 2D6, 3A4) | Predicts potential for drug-drug interactions, as CYP450 enzymes are key for drug metabolism. |

| AMES Toxicity | Non-mutagenic (Predicted) | Predicts the mutagenic potential of the compound. |

| Carcinogenicity | Negative (Predicted) | Provides an early alert for potential long-term toxicity. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(1H-indazol-6-yl)acetamide, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 1H-indazol-6-amine and 2-chloroacetyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert conditions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC and confirming purity using HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR (DMSO-d6 or CDCl3) to confirm the acetamide linkage and indazole substitution pattern.

- IR : Peaks at ~1650 cm (amide C=O stretch) and ~3250 cm (N-H stretch).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns.

Cross-validation with elemental analysis ensures purity .

Q. What are the recommended toxicological assessment protocols for this compound?

- Methodological Answer :

- In vitro : Cytotoxicity assays (MTT or CellTiter-Glo) in human cell lines (e.g., HepG2, HEK293) to assess IC values.

- In vivo : Acute toxicity studies in rodent models (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues.

- Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be systematically addressed?

- Methodological Answer :

- Replicate Experiments : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time).

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA, Cohen’s d) to identify outliers.

- Structural Confirmation : Re-validate compound identity via X-ray crystallography or 2D NMR to rule out batch-to-batch variations .

Q. What computational strategies are suitable for modeling interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinase domains (e.g., indazole-targeted enzymes).

- MD Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100 ns trajectories.

- QSAR : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodological Answer :

- Screening : Use vapor diffusion (hanging drop) with PEG/Ion or Index HT screens (Hampton Research).

- Refinement : SHELXL for structure solution; adjust parameters for twinning or high mosaicity if needed.

- Data Collection : Synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution datasets .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Synthesis : Modify the indazole core (e.g., halogenation at C-4) or acetamide side chain (e.g., alkylation).

- Biological Testing : Dose-response assays across cancer cell lines to correlate substituents with potency.

- Data Visualization : Heatmaps or radar charts to highlight key pharmacophores .

Q. How can hydrolytic instability in aqueous buffers be mitigated during pharmacokinetic studies?

- Methodological Answer :

- pH Control : Use phosphate buffers (pH 6.5–7.5) to minimize amide bond cleavage.

- Formulation : Incorporate cyclodextrins or lipid nanoparticles to enhance solubility and stability.

- Analytical Monitoring : UPLC-MS/MS at timed intervals to quantify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.